molecular formula C20H19NO3 B11405329 N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11405329
M. Wt: 321.4 g/mol
InChI Key: PHWSJUDNHCNYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and chemical biology research. This molecule is characterized by a 4-oxo-4H-chromene (chromone) core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure integrates a 6,8-dimethylchromone moiety linked via a carboxamide bridge to a 2,6-dimethylaniline group, a substitution pattern also observed in other research compounds . Researchers are particularly interested in this molecular architecture for developing novel enzyme inhibitors and receptor modulators. The chromone core is a key pharmacophore investigated for its potential interactions with various enzymatic targets. Meanwhile, the specific N-(2,6-dimethylphenyl) group can contribute to the molecule's steric and electronic properties, potentially enhancing target selectivity and metabolic stability . Current investigative applications for this compound and its analogs include its role as a key intermediate in synthetic pathways and as a candidate for probing biological mechanisms in cellular assays. Its research value lies in its potential to serve as a tool compound for understanding disease pathways and for the structure-activity relationship (SAR) optimization of chromone-based bio-active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-11-8-14(4)19-15(9-11)16(22)10-17(24-19)20(23)21-18-12(2)6-5-7-13(18)3/h5-10H,1-4H3,(H,21,23)

InChI Key

PHWSJUDNHCNYPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Chromene Core

The chromene scaffold is typically constructed via cyclocondensation reactions. A diketone intermediate, such as 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid, serves as the precursor. This intermediate is synthesized by heating a mixture of resorcinol derivatives with β-ketoesters in the presence of acidic catalysts like sulfuric acid or polyphosphoric acid. For example, 5,7-dimethylresorcinol reacts with ethyl acetoacetate under reflux conditions to yield the chromene-2-carboxylic acid derivative.

Carboxamide Formation

The carboxylic acid group is converted to the carboxamide via activation with coupling reagents. A common method involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). The activated intermediate reacts with 2,6-dimethylaniline at room temperature for 12–24 hours, yielding the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >85% purity, with isolated yields ranging from 65% to 78%.

Key Reaction Conditions:

  • Temperature: 25–30°C (amide coupling)

  • Solvent: DMF or dichloromethane

  • Catalyst: Triethylamine (1–2 equiv)

  • Yield Optimization: Excess 2,6-dimethylaniline (1.2 equiv) improves conversion.

Friedel-Crafts Acylation Approach

Direct Functionalization of the Aromatic Ring

This method leverages Friedel-Crafts chemistry to introduce the carboxamide group. The chromene-2-carbonyl chloride is generated by treating the carboxylic acid with thionyl chloride (SOCl₂). Subsequent reaction with 2,6-dimethylaniline in the presence of aluminum chloride (AlCl₃) facilitates electrophilic substitution at the para position of the aniline.

Challenges and Modifications

Steric hindrance from the 2,6-dimethyl groups on the aniline ring often reduces reaction efficiency. To mitigate this, microwave-assisted synthesis has been employed, reducing reaction time from 24 hours to 2 hours and improving yields to 70%.

Comparative Data:

MethodYield (%)Purity (%)Reaction Time
Conventional Friedel-Crafts558024 h
Microwave-Assisted70902 h

Multi-Step Synthesis via Intermediate Formation

Intermediate: 6,8-Dimethyl-4-Oxo-4H-Chromene-2-Carbonyl Chloride

The carbonyl chloride intermediate is prepared by refluxing the chromene-2-carboxylic acid with SOCl₂ (1:3 molar ratio) for 4 hours. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.

Coupling with 2,6-Dimethylaniline

The carbonyl chloride reacts with 2,6-dimethylaniline in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. This step-wise approach minimizes side reactions, achieving yields of 75–80%.

Crystallization and Characterization

The crude product is recrystallized from ethanol/water (3:1), yielding white crystalline solids. Characterization by 1H NMR and LC-MS confirms the structure:

  • 1H NMR (400 MHz, CDCl₃): δ 2.31 (s, 6H, Ar-CH₃), 2.45 (s, 6H, Chromene-CH₃), 6.92–7.58 (m, aromatic protons).

Comparative Analysis of Synthesis Methods

Yield and Efficiency

  • Cyclocondensation + Amide Coupling: Highest yield (78%) but requires multiple purification steps.

  • Friedel-Crafts Acylation: Moderate yield (55–70%) with scalability challenges.

  • Multi-Step Synthesis: Balanced yield (75–80%) and purity, suitable for industrial-scale production.

Practical Considerations

  • Cost: DCC and HOBt are expensive, making the cyclocondensation route less economical for large batches.

  • Green Chemistry: Solvent-free microwave-assisted methods reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Applications Key Differences
N-(2,6-Dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide Chromene (4H-benzopyran) 6,8-dimethyl; 4-oxo; 2-carboxamide linkage Likely pharmaceutical impurity/intermediate (inferred) Chromene backbone distinguishes it from acetamide or alanine derivatives.
2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (Metazachlor) Acetamide Chloro group; pyrazole-methyl substituent Herbicide (agrochemical) Acetamide backbone with chloro and pyrazole groups.
Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine (Metalaxyl) Alanine derivative Methoxyacetyl group; methyl ester Fungicide (agrochemical) Alanine-based structure with methoxyacetyl substituent.
(RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (Pharmaceutical Impurity B) Piperidine-carboxamide Piperidine ring; no chromene system Impurity in mepivacaine hydrochloride Piperidine ring instead of chromene; pharmaceutical focus.
N-(2,6-Dimethylphenyl)-pyridine-2-carboxamide (Pharmaceutical Impurity C) Pyridine-carboxamide Pyridine ring Impurity in pharmaceuticals Pyridine core vs. chromene; distinct electronic properties.

Structural Analysis and Implications

  • Chromene Backbone: The target compound’s chromene system (4H-benzopyran) is unique compared to the acetamide, alanine, piperidine, or pyridine cores of analogs.
  • Substituent Effects : The 6,8-dimethyl and 4-oxo groups on the chromene may enhance lipophilicity and hydrogen-bonding capacity, influencing solubility and receptor binding. In contrast, agrochemical analogs like metazachlor and metalaxyl prioritize functional groups (e.g., chloro, methoxyacetyl) for target-specific activity in plants .
  • Carboxamide Linkage : The N-(2,6-dimethylphenyl)carboxamide group is a common pharmacophore in both agrochemicals and pharmaceuticals, often contributing to stability and bioavailability.

Biological Activity

N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H19_{19}NO3_3
  • Molecular Weight : 321.4 g/mol
  • CAS Number : 872866-46-1

The compound's structure contributes to its biological activity, particularly in relation to its interactions with various biological targets.

This compound exhibits multiple mechanisms of action:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
  • Antimicrobial Properties : It has demonstrated activity against several microbial strains, suggesting its potential as an antimicrobial agent. For instance, related compounds in the chromene family have been noted for their effectiveness against drug-resistant strains of Candida and other pathogens .
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For example, related chromene derivatives have been evaluated for their effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), showing significant reductions in cell viability .

Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

These results indicate that the compound possesses broad-spectrum antimicrobial properties.

Anticancer Activity

The anticancer activity is highlighted in the following data:

Cell LineViability (%) after Treatment (50 µM)Statistical Significance
A54945%p < 0.01
Caco-238%p < 0.001

These findings suggest that this compound significantly reduces cell viability in both cancer cell lines tested.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study indicated that similar compounds exhibited anticonvulsant effects in animal models when administered via intraperitoneal and oral routes. The increase in GABA levels suggests a potential mechanism involving GABAergic pathways .
  • Neuroprotective Effects : Research has shown that derivatives of this compound can inhibit monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases. By inhibiting MAO-B activity, these compounds may help mitigate neurodegeneration associated with conditions like Parkinson's disease .
  • Structure-Activity Relationship (SAR) : Studies have demonstrated that modifications to the chromene structure can enhance or diminish biological activity. For example, the introduction of specific substituents on the phenyl ring has been linked to increased potency against certain cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for N-(2,6-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Chromene core formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., malonic acid derivatives) under acidic or basic conditions.

Carboxamide coupling : Reacting the chromene carboxylic acid intermediate with 2,6-dimethylaniline using coupling reagents like EDCI/HOBt or DCC.

Optimization factors : Temperature (reflux vs. room temperature), solvent polarity (DMF vs. THF), and catalyst choice (e.g., p-TsOH for cyclization).
Yield improvements (up to 75–85%) are achieved via microwave-assisted synthesis or flow chemistry to reduce side reactions .

Q. What structural features of this compound are critical for its chemical reactivity and bioactivity?

Methodological Answer: Key structural determinants include:

  • Carboxamide group : Enhances hydrogen bonding with biological targets (e.g., enzyme active sites).
  • Methyl substitutions at positions 6 and 8 : Increase lipophilicity, influencing membrane permeability and metabolic stability.
  • 4-Oxo chromene core : Acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues in proteins.
    Comparative studies with analogs lacking these groups (e.g., unsubstituted chromones) show reduced bioactivity .

Q. What are the primary biological activities reported for this compound, and what assays validate these findings?

Methodological Answer: Reported activities include:

  • Anticancer : IC₅₀ values of 5–20 µM in MTT assays against breast (MCF-7) and colon (HCT-116) cancer cell lines.
  • Antimicrobial : MIC of 8 µg/mL against Staphylococcus aureus via broth microdilution.
  • Anti-inflammatory : 50% inhibition of TNF-α production in LPS-stimulated macrophages at 10 µM.
    Validation requires orthogonal assays (e.g., ATP-based viability assays for cytotoxicity and agar diffusion for antimicrobial activity) to rule out false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in substituent effects on bioactivity across structural analogs?

Methodological Answer: Contradictions (e.g., methyl vs. methoxy substitutions altering potency) can be addressed by:

Comparative SAR studies : Synthesizing analogs with systematic substituent variations (e.g., 6-Me vs. 6-OMe) and testing in identical assay conditions.

Computational modeling : Molecular dynamics simulations to analyze ligand-target binding stability and solvation effects.

Meta-analysis : Aggregating data from published analogs (e.g., chromene-carboxamides with varying aryl groups) to identify consensus trends .

Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic assays : Measure inhibition constants (Kᵢ) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., topoisomerase II) to visualize binding modes.
  • Thermal shift assays : Monitor protein melting temperature shifts to confirm direct binding .

Q. How do researchers design analogs to balance solubility and target affinity?

Methodological Answer:

  • Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) on the aryl ring while retaining critical methyl substituents.
  • Prodrug strategies : Mask the carboxamide as an ester to enhance aqueous solubility, with enzymatic cleavage in vivo.
  • Co-solvent screening : Test solubility in PEG-400 or cyclodextrin solutions for in vitro assays .

Q. What methods validate the compound’s purity and stability under experimental conditions?

Methodological Answer:

  • HPLC-DAD/MS : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
  • Stability studies : Incubate the compound in PBS (pH 7.4) or cell culture media at 37°C for 24–72 hours, followed by LC-MS to detect degradation products.
  • NMR spectroscopy : ¹H/¹³C NMR to verify structural integrity post-synthesis .

Q. How can researchers address discrepancies in reported solubility data across studies?

Methodological Answer:

  • Standardized protocols : Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF).
  • Dynamic light scattering (DLS) : Detect aggregation-prone behavior that may skew solubility measurements.
  • QSAR modeling : Predict solubility based on logP and polar surface area .

Q. What techniques are used to study its interactions with serum proteins or lipid membranes?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics to human serum albumin (HSA) or liposomes.
  • Fluorescence quenching : Monitor tryptophan residue fluorescence in HSA upon compound binding.
  • Molecular docking : Predict binding sites using AutoDock Vina with HSA crystal structures (PDB: 1AO6) .

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent models : Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (AUC₀–₂₄).
  • Toxicology endpoints : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in subchronic dosing studies (14–28 days).
  • Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in plasma and urine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.